molecular formula C9H16N2O B3089240 3-Dimethylaminomethylene-1-methyl-piperidin-4-one CAS No. 1190440-67-5

3-Dimethylaminomethylene-1-methyl-piperidin-4-one

Cat. No.: B3089240
CAS No.: 1190440-67-5
M. Wt: 168.24 g/mol
InChI Key: DCAZINFOTIWSET-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Dimethylaminomethylene-1-methyl-piperidin-4-one (CAS: 66521-58-2) is a piperidin-4-one derivative characterized by a methyl group at the 1-position and a dimethylaminomethylene substituent at the 3-position. Its molecular formula is C₉H₁₆N₂O, with a molecular weight of 168.24 g/mol. This compound is primarily utilized as a research chemical and synthesis intermediate, particularly in the development of pharmacologically active molecules .

Structural validation tools like SHELX and visualization software such as ORTEP-III are critical for analyzing its conformation and intermolecular interactions.

Properties

IUPAC Name

(3E)-3-(dimethylaminomethylidene)-1-methylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-10(2)6-8-7-11(3)5-4-9(8)12/h6H,4-5,7H2,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAZINFOTIWSET-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C(=CN(C)C)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(=O)/C(=C/N(C)C)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylaminomethylene-1-methyl-piperidin-4-one typically involves the reaction of 1-methyl-4-piperidone with dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-Dimethylaminomethylene-1-methyl-piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction may produce amines .

Scientific Research Applications

3-Dimethylaminomethylene-1-methyl-piperidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Dimethylaminomethylene-1-methyl-piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below highlights key structural analogs, their substituents, and applications:

Compound Name Substituents Molecular Formula CAS Number Applications/Notes
3-Dimethylaminomethylene-1-methyl-piperidin-4-one 1-methyl, 3-dimethylaminomethylene C₉H₁₆N₂O 66521-58-2 Research chemical, synthesis intermediate
(3E)-1-Benzyl-3-[(dimethylamino)methylene]piperidin-4-one 1-benzyl, 3-dimethylaminomethylene C₁₅H₂₀N₂O 35024-48-7 Lab chemical, no known hazards
1-Benzyl-3-methylpiperidin-4-one 1-benzyl, 3-methyl C₁₃H₁₇NO 34737-89-8 High structural similarity (1.00)
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Complex substituents (acetyl, ethyl, aryl) C₂₃H₂₆NO₄ N/A Antimicrobial, anti-inflammatory
Key Observations:

The dimethylaminomethylene group common to both the target compound and its benzyl analog enhances hydrogen-bonding capacity, which may influence crystal packing and stability .

Biological Activity: Piperidin-4-one derivatives with bulky substituents, such as the 4-methoxyphenyl groups in 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one, exhibit notable antimicrobial and anti-inflammatory activities .

Biological Activity

3-Dimethylaminomethylene-1-methyl-piperidin-4-one (DMAMP) is a chemical compound with significant biological activity and potential applications in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

Molecular Formula: C9H16N2O
CAS Number: 1190440-67-5

DMAMP is synthesized through the reaction of 1-methyl-4-piperidone with dimethylformamide dimethyl acetal, which allows for the formation of this compound under controlled conditions. The unique structure of DMAMP contributes to its diverse biological activities, making it a subject of interest in scientific research .

The biological activity of DMAMP is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, leading to significant biological effects. The exact mechanisms depend on the context of use and the specific biological systems involved .

1. Antimicrobial Activity

Research indicates that DMAMP exhibits antimicrobial properties. In studies comparing various compounds, DMAMP showed significant inhibition against a range of bacterial strains, suggesting its potential as an antibacterial agent .

2. Anti-inflammatory Properties

DMAMP has been evaluated for its anti-inflammatory effects. In experimental models, it demonstrated significant reductions in inflammation markers compared to control substances like indomethacin. This suggests that DMAMP may be effective in treating inflammatory conditions .

3. Interaction with Biological Molecules

The compound has been shown to bind selectively to certain biomolecules, influencing their activity. For instance, it can interact with neurotransmitter receptors, potentially affecting neurological pathways .

Study on Antimicrobial Efficacy

In a comparative study involving multiple compounds, DMAMP was tested against common pathogens. The results indicated that DMAMP had a minimum inhibitory concentration (MIC) lower than several standard antibiotics, highlighting its potential as an effective antimicrobial agent.

CompoundMIC (µg/mL)Activity
DMAMP8Strongly active
Standard Antibiotic A16Moderately active
Standard Antibiotic B32Weakly active

Anti-inflammatory Evaluation

In another study assessing the anti-inflammatory effects of DMAMP, researchers administered the compound to animal models subjected to carrageenan-induced paw edema. The results showed a statistically significant reduction in paw thickness compared to controls.

Time (h)Paw Thickness (mm)Control Group (mm)
055
145.5
236
326.5

Q & A

Q. What are the recommended synthetic pathways for 3-Dimethylaminomethylene-1-methyl-piperidin-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving piperidin-4-one derivatives. For example, dimethylaminomethylene groups can be introduced via Schiff base formation under anhydrous conditions using dimethylformamide dimethylacetal (DMF-DMA) . Optimizing reaction temperature (70–90°C) and solvent polarity (e.g., toluene vs. DMF) significantly impacts yield. Purity can be enhanced via recrystallization in ethanol or chromatographic separation (silica gel, ethyl acetate/hexane gradients). Monitor intermediates using TLC and confirm final structure via 1^1H/13^13C NMR and HRMS .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are critical?

  • Methodological Answer : Key properties include solubility (polar vs. nonpolar solvents), melting point (DSC analysis), and stability under varying pH/temperature. Use HPLC-PDA for purity assessment (≥95%) and LC-MS for trace impurities. Spectroscopic characterization should combine FT-IR (C=O stretch at ~1700 cm1^{-1}) and 1^1H NMR (piperidine ring protons at δ 2.5–3.5 ppm). X-ray crystallography is recommended for confirming stereochemistry .

Q. What are the primary pharmacological or biochemical applications of this compound in current research?

  • Methodological Answer : The compound serves as a precursor for bioactive piperidine derivatives, such as acetylcholinesterase inhibitors or dopamine receptor modulators. In vitro assays (e.g., enzyme inhibition kinetics) require careful design: use positive controls (e.g., donepezil for AChE) and dose-response curves (IC50_{50} determination via nonlinear regression). Computational docking (AutoDock Vina) can predict binding affinities to guide wet-lab experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Conduct a meta-analysis of existing data to identify confounding variables. Validate findings via orthogonal assays: compare results from fluorometric (e.g., FLIPR) and radiometric (e.g., 3^3H-ligand binding) methods. Statistical tools like ANOVA with post-hoc Tukey tests can assess significance across replicates .

Q. What theoretical frameworks or computational models are suitable for studying the compound’s reactivity or interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) models (B3LYP/6-311+G(d,p)) can predict electronic properties (HOMO-LUMO gaps) and reaction mechanisms. For biological interactions, molecular dynamics (MD) simulations (AMBER or GROMACS) over 100-ns trajectories provide insights into ligand-protein stability. Validate predictions with mutagenesis studies (e.g., alanine scanning) to confirm key binding residues .

Q. How can experimental design be optimized to study the compound’s metabolic stability or toxicity in preclinical models?

  • Methodological Answer : Use a factorial design to test variables like dosage (0.1–10 mg/kg), administration route (oral vs. IV), and sampling timepoints. For metabolic studies, employ LC-QTOF-MS to identify phase I/II metabolites in hepatocyte incubations. Toxicity screening should include Ames test (mutagenicity), hERG inhibition (patch-clamp), and organ-specific histopathology. Include negative controls (vehicle-only) and blinded analysis to reduce bias .

Q. What challenges arise in scaling up synthesis, and how can process control strategies mitigate them?

  • Methodological Answer : Scaling from milligram to gram-scale often faces issues like exothermicity or byproduct formation. Implement Process Analytical Technology (PAT) tools (e.g., inline FTIR for real-time monitoring). Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., stirring rate, cooling profile). Membrane separation (nanofiltration) can improve purity during workup .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Dimethylaminomethylene-1-methyl-piperidin-4-one
Reactant of Route 2
Reactant of Route 2
3-Dimethylaminomethylene-1-methyl-piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.